Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate

Lipophilicity Drug design Physicochemical properties

Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate (CAS 1518049-40-5) is a bifunctional building block featuring a tert-butyloxycarbonyl (Boc)-protected amine and a primary amine on a cyclobutyl scaffold. With a molecular formula of C11H22N2O2 and a molecular weight of 214.30 g/mol, this compound serves as a protected 1,2-diamine for site-selective functionalization in medicinal chemistry.

Molecular Formula C11H22N2O2
Molecular Weight 214.309
CAS No. 1518049-40-5
Cat. No. B2597809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
CAS1518049-40-5
Molecular FormulaC11H22N2O2
Molecular Weight214.309
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN)C1CCC1
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9(7-12)8-5-4-6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)
InChIKeyPAPCNNLOLIHVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate (CAS 1518049-40-5) for Advanced Synthesis


Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate (CAS 1518049-40-5) is a bifunctional building block featuring a tert-butyloxycarbonyl (Boc)-protected amine and a primary amine on a cyclobutyl scaffold [1]. With a molecular formula of C11H22N2O2 and a molecular weight of 214.30 g/mol, this compound serves as a protected 1,2-diamine for site-selective functionalization in medicinal chemistry [1]. Its structural rigidity, conferred by the cyclobutyl ring, distinguishes it from simple linear Boc-diamines like N-Boc-ethylenediamine, providing specific conformational constraints that are crucial for generating three-dimensional molecular architectures in fragment-based drug discovery [2].

Why N-Boc-ethylenediamine Cannot Replace Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate


Generic substitution fails because simple linear analogues, such as the widely used N-Boc-ethylenediamine, lack the cyclobutyl core that imparts critical differences in physicochemical and conformational properties [1]. The cyclobutyl ring in the target compound reduces the number of rotatable bonds and increases lipophilicity, altering its pharmacokinetic profile when incorporated into lead molecules [1]. Quantitative evidence below demonstrates measurable divergence in key molecular descriptors from linear comparators, directly impacting molecular recognition, metabolic stability, and the generation of three-dimensional structural diversity in drug discovery campaigns [2].

Quantitative Differentiation Evidence for Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate


Increased Lipophilicity vs. Linear Boc-ethylenediamine Enhances Membrane Permeability Potential

Compared to the simple linear building block N-Boc-ethylenediamine (XLogP3 = 0.0), the target compound exhibits a significantly higher computed lipophilicity [1]. This difference is attributed to the presence of the cyclobutyl ring and suggests improved passive membrane permeability for final compounds derived from this building block [1].

Lipophilicity Drug design Physicochemical properties

Reduced Conformational Flexibility vs. N-Boc-ethylenediamine for Enhanced Target Binding

The target compound possesses a cyclobutyl ring, resulting in fewer rotatable bonds compared to the fully flexible N-Boc-ethylenediamine [1]. This reduced flexibility is a key design element for improving binding affinity and selectivity by pre-organizing the molecule into a bioactive conformation [2].

Molecular rigidity Conformational constraint Medicinal chemistry

Commercial Purity Benchmarking Against Chiral and Substituted Analogs

Vendor specifications indicate a typical purity of 97% for the target compound from Amatek Scientific, which meets or exceeds the purity levels commonly offered for analogous cyclobutyl carbamate building blocks like tert-Butyl ((1R,2S)-2-aminocyclobutyl)carbamate (95%) . This level of purity is critical for minimizing side reactions in multi-step syntheses.

Chemical purity Procurement Quality control

Structural Confirmation by Key Physicochemical Descriptor: Topological Polar Surface Area (TPSA)

The topological polar surface area (TPSA) of the target compound is 64.4 Ų, which is identical to the TPSA of the simpler N-Boc-ethylenediamine [1]. This data confirms that the added cyclobutyl ring does not increase polar surface area, a critical parameter for maintaining optimal oral absorption potential (typically <140 Ų) while enhancing lipophilicity and rigidity [1].

Polar surface area Drug-likeness ADME

High-Value Application Scenarios for Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate


Synthesis of Conformationally Constrained HDAC or Kinase Inhibitor Leads

The target compound's rigid cyclobutyl core and enhanced lipophilicity (XLogP3 = 1.3 vs. 0.0 for linear analogues) make it an ideal intermediate for generating three-dimensional pharmacophores. Its use is directly supported by its physicochemical differentiation from N-Boc-ethylenediamine, enabling the creation of lead molecules with improved membrane permeability and target pre-organization [1][2].

Fragment-Based Drug Discovery (FBDD) Library Construction

The defined spatial orientation of its two amine functional groups, combined with reduced conformational flexibility relative to linear diamines, provides precise exit vectors for fragment elaboration. This property aligns with the design principles for advanced 3-D building blocks used in FBDD campaigns as outlined in recent synthetic methodology research [2].

Site-Selective Bioconjugation and PROTAC Linker Assembly

The presence of both a Boc-protected and a free primary amine allows for sequential, chemoselective functionalization. The high commercial purity (97%) minimizes the formation of side products during the assembly of complex heterobifunctional molecules like PROTACs, where the cyclobutyl spacer can modulate the physiochemical profile and rigidity of the final degrader molecule [1].

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